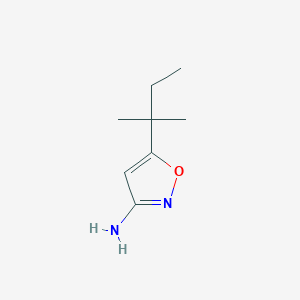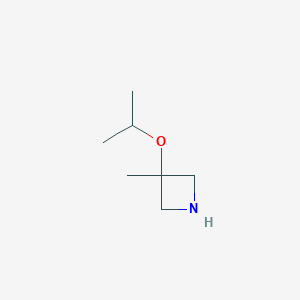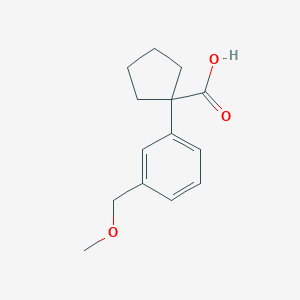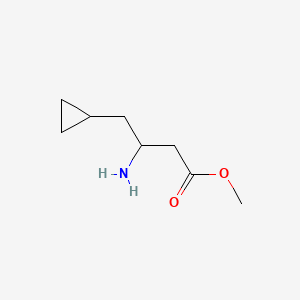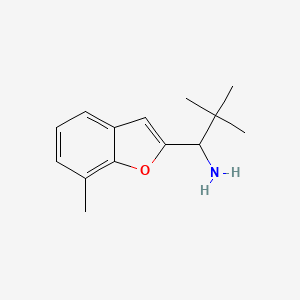
2,2-Dimethyl-1-(7-methylbenzofuran-2-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-(7-methylbenzofuran-2-yl)propan-1-amine is an organic compound with the molecular formula C14H19NO It is characterized by the presence of a benzofuran ring substituted with a methyl group and a propan-1-amine chain with two methyl groups at the second carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(7-methylbenzofuran-2-yl)propan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with Methyl Group:
Attachment of the Propan-1-Amine Chain: The final step involves the attachment of the propan-1-amine chain to the benzofuran ring. This can be done through a nucleophilic substitution reaction using appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1-(7-methylbenzofuran-2-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1-(7-methylbenzofuran-2-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as its ability to modulate specific biochemical pathways or target certain receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1-(7-methylbenzofuran-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1-(benzofuran-2-yl)propan-1-amine: Lacks the methyl group at the 7th position of the benzofuran ring.
2,2-Dimethyl-1-(7-methoxybenzofuran-2-yl)propan-1-amine: Contains a methoxy group instead of a methyl group at the 7th position.
2,2-Dimethyl-1-(7-chlorobenzofuran-2-yl)propan-1-amine: Contains a chlorine atom at the 7th position instead of a methyl group.
Uniqueness
2,2-Dimethyl-1-(7-methylbenzofuran-2-yl)propan-1-amine is unique due to the presence of the methyl group at the 7th position of the benzofuran ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C14H19NO |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-(7-methyl-1-benzofuran-2-yl)propan-1-amine |
InChI |
InChI=1S/C14H19NO/c1-9-6-5-7-10-8-11(16-12(9)10)13(15)14(2,3)4/h5-8,13H,15H2,1-4H3 |
Clave InChI |
MSVTWKGNVTUXKA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=C(O2)C(C(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


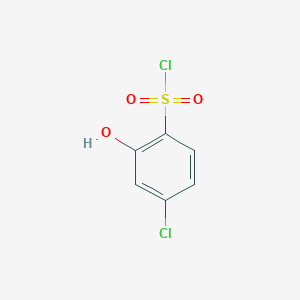

![2-(2-{[(Tert-butoxy)carbonyl]amino}-5-fluorophenyl)acetic acid](/img/structure/B13532648.png)
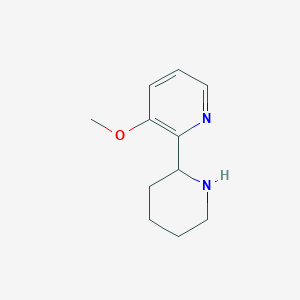



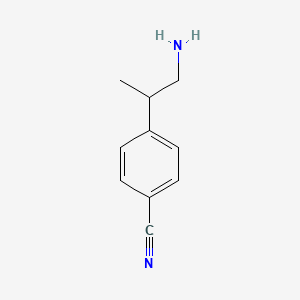

![5,5-dimethyl-N-[3-phenyl-2-(piperidin-2-yl)propyl]-4,5-dihydro-1,2-oxazole-3-carboxamidehydrochloride](/img/structure/B13532696.png)
